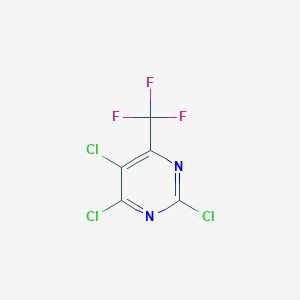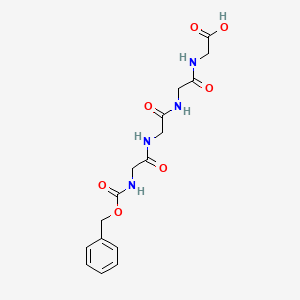
Z-Gly-gly-gly-gly-OH
概要
説明
Z-Gly-gly-gly-gly-OH, also known as N-[(benzyloxy)carbonyl]glycylglycylglycylglycine, is a peptide derivative commonly used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the N-terminus of a tetrapeptide composed of four glycine residues. This compound is widely utilized in the field of organic chemistry and biochemistry for the synthesis of longer peptide chains and for studying peptide interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-gly-gly-OH typically involves the stepwise addition of glycine residues to a growing peptide chain, starting from a protected glycine derivative. The benzyloxycarbonyl (Z) group is used to protect the N-terminus of the peptide during the synthesis process. The general steps are as follows:
Protection of Glycine: The initial glycine residue is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: Subsequent glycine residues are added using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: After the desired peptide chain length is achieved, the Z-protecting group is removed using hydrogenation or treatment with a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
Z-Gly-gly-gly-gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield individual amino acids.
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present in the peptide chain.
Substitution: The Z-protecting group can be substituted with other protecting groups or functional groups for further modifications.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Reagents such as trifluoroacetic acid (TFA) for deprotection or other carbodiimides for coupling reactions.
Major Products Formed
Hydrolysis: Glycine residues.
Oxidation: Peptides with disulfide bonds.
Substitution: Modified peptides with different protecting groups or functional groups.
科学的研究の応用
Z-Gly-gly-gly-gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of longer peptides and proteins.
Biology: Employed in the study of peptide-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
作用機序
The mechanism of action of Z-Gly-gly-gly-gly-OH primarily involves its role as a substrate or intermediate in peptide synthesis. The benzyloxycarbonyl (Z) group protects the N-terminus of the peptide, preventing unwanted side reactions during the synthesis process. The glycine residues provide flexibility to the peptide chain, allowing for efficient coupling reactions and the formation of longer peptide sequences.
類似化合物との比較
Similar Compounds
Z-Gly-gly-gly-OH: A tripeptide with three glycine residues and a Z-protecting group.
Z-Gly-gly-OH: A dipeptide with two glycine residues and a Z-protecting group.
Z-Gly-OH: A single glycine residue with a Z-protecting group.
Uniqueness
Z-Gly-gly-gly-gly-OH is unique due to its tetrapeptide structure, which provides greater flexibility and versatility in peptide synthesis compared to shorter peptides. The presence of four glycine residues allows for the formation of more complex peptide chains and enhances the compound’s utility in various research applications.
特性
IUPAC Name |
2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O7/c21-12(17-7-13(22)19-9-15(24)25)6-18-14(23)8-20-16(26)27-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,21)(H,18,23)(H,19,22)(H,20,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXFJABKENSQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322799 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7770-50-5 | |
| Record name | 7770-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



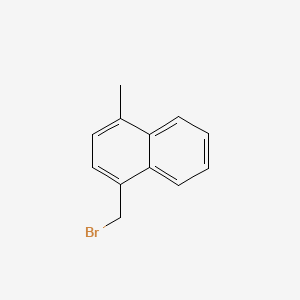
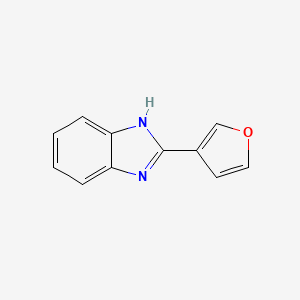
![2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde](/img/structure/B1330583.png)
![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)
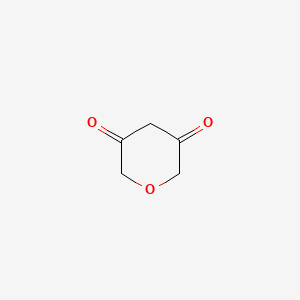
![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)
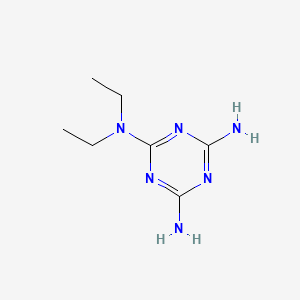
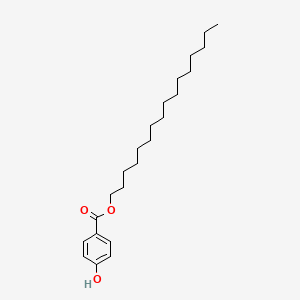
![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)
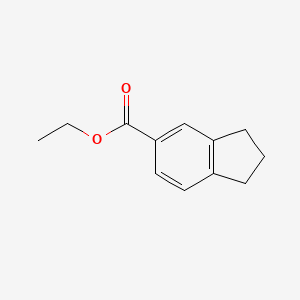

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)
